2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring . This intermediate is then reacted with isobutyric anhydride to introduce the isobutyramido group . Finally, the acetic acid moiety is introduced through a coupling reaction with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent extraction and crystallization techniques are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and binding affinity, while the isobutyramido group provides steric hindrance, affecting its interaction with molecular targets .
Properties
Molecular Formula |
C15H15ClN2O3S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c1-8(2)14(21)18-15-17-13(11(22-15)7-12(19)20)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
TULBOMDBNVEZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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